molecular formula C9H7BrN2O2 B2695781 6-Bromo-1-methylquinoxaline-2,3-dione CAS No. 90484-35-8

6-Bromo-1-methylquinoxaline-2,3-dione

Cat. No.: B2695781
CAS No.: 90484-35-8
M. Wt: 255.071
InChI Key: BROVAGOLEYHCJM-UHFFFAOYSA-N
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Description

6-Bromo-1-methylquinoxaline-2,3-dione is a chemical compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methylquinoxaline-2,3-dione typically involves the bromination of 1-methylquinoxaline-2,3-dione. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methylquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-Bromo-1-methylquinoxaline-2,3-dione as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines, including HepG-2 and MCF-7. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in these cells.

  • Mechanism of Action : The compound acts as a VEGFR-2 inhibitor, which is crucial for tumor angiogenesis. In vitro studies demonstrated that derivatives of this compound can significantly reduce the viability of cancer cells by targeting pathways involved in cell survival and proliferation .

Neurological Research

This compound has been investigated for its neuropharmacological properties. It exhibits antagonist activity at quisqualate receptors, which are involved in excitatory neurotransmission in the central nervous system. This suggests potential applications in treating neurological disorders characterized by excitotoxicity .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, typically starting from simpler quinoxaline derivatives. The process includes bromination and methylation steps to introduce the bromo and methyl groups at the appropriate positions on the quinoxaline ring.

Synthesis Overview

StepReactionConditions
1BrominationBromine in acetic acid
2MethylationMethyl iodide with a base
3CyclizationHeating under reflux

Antimicrobial Properties

In addition to its anticancer potential, this compound has been tested for antimicrobial activity. Studies indicate that it possesses antibacterial properties against various strains of bacteria such as Staphylococcus aureus and Bacillus subtilis .

Safety and Toxicity

Toxicity studies are crucial for assessing the safety profile of this compound. Preliminary data from ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggest that derivatives of this compound have favorable pharmacokinetic profiles with low toxicity levels .

Case Study 1: Anticancer Efficacy

A recent study synthesized several derivatives of this compound to evaluate their efficacy against cancer cell lines. The most promising derivative exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound demonstrated its ability to mitigate excitotoxic damage in neuronal cultures by antagonizing quisqualate receptors. This opens avenues for further research into its application in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methylquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1-methylquinoxaline-2,3-dione
  • 6-Fluoro-1-methylquinoxaline-2,3-dione
  • 6-Iodo-1-methylquinoxaline-2,3-dione

Uniqueness

6-Bromo-1-methylquinoxaline-2,3-dione is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity patterns and biological effects, making it a valuable compound for diverse research applications.

Biological Activity

6-Bromo-1-methylquinoxaline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological properties of this compound, summarizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and comparative analyses with similar compounds.

This compound is characterized by the presence of a bromine atom at the 6-position of the quinoxaline ring, which influences its reactivity and biological activity. The compound can undergo various chemical reactions, including substitution, oxidation, and coupling reactions, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research has demonstrated that quinoxaline derivatives exhibit varying degrees of antimicrobial activity. In particular, studies have highlighted the potential of this compound against Mycobacterium tuberculosis. For instance, specific derivatives within the quinoxaline class have shown promising results with minimum inhibitory concentrations (MIC) as low as 0.65 µM .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget PathogenMIC (µM)
This compoundMycobacterium tuberculosis0.65
Other quinoxaline derivativesVarious bacteria>59.2

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown significant cytotoxic effects against various cancer cell lines including HepG2 (liver carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, IC50 values for some derivatives were reported in the range of 0.29 to 0.90 µM, indicating potent antiproliferative activity comparable to standard chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity of Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundHepG20.29
MCF-70.73
HeLa0.90

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It has been suggested that this compound may act as an inhibitor of various enzymes and receptors involved in cell proliferation and survival pathways. Notably, its ability to inhibit Stat3 phosphorylation has been linked to its anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoxaline structure can significantly influence biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances antibacterial activity, while certain substitutions can improve anticancer efficacy .

Table 3: Summary of Structure-Activity Relationships

Substituent TypeEffect on Activity
Electron-donating groupsIncreased antibacterial activity
Halogen substitutionsVariable effects on anticancer activity

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antitubercular Activity : A study demonstrated that this compound exhibits synergistic effects when combined with standard antitubercular drugs like moxifloxacin .
  • Cytotoxicity in Skin Cancer : Another investigation revealed that derivatives based on this scaffold showed selective cytotoxicity towards A431 human epidermoid carcinoma cells compared to non-tumorigenic cells .

Q & A

Q. Basic: What are the primary synthetic routes for 6-Bromo-1-methylquinoxaline-2,3-dione?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of 4-bromo-o-phenylenediamine with oxalic acid under acidic conditions (e.g., HCl), yielding 6-bromo-1,4-dihydroquinoxaline-2,3-dione. Subsequent functionalization, such as methylation at the 1-position, can be achieved using methylating agents (e.g., methyl iodide) under basic conditions. Chlorination steps may involve phosphorus oxychloride (POCl₃) with catalytic dimethylformamide (DMF) to introduce reactive leaving groups .

Q. Advanced: How does the bromine substituent influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer:
The bromine atom exerts a strong electron-withdrawing (-R) effect, activating specific positions on the quinoxaline ring. For example, in 6-bromo-2,3-dichloroquinoxaline, the chlorine at the 3-position is more reactive toward nucleophiles due to resonance stabilization from the bromine at the 6-position. This regioselectivity can be confirmed by analyzing reaction outcomes (e.g., exclusive formation of 6-bromo-2-chloro-3-hydrazinylquinoxaline over other isomers) and validated via NMR spectroscopy to track substituent positions .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To identify methyl groups (δ ~2.5 ppm) and aromatic protons (δ 7.5–8.0 ppm). Substituent effects from bromine cause downfield shifts in adjacent carbons (e.g., C6 at ~122 ppm in 6-bromo derivatives) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1479 cm⁻¹ (C-N vibrations) confirm the dione structure .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 268 for dihydrazinyl derivatives) validate molecular weight and fragmentation patterns .

Q. Advanced: How can contradictory reactivity data in quinoxaline bromination be resolved?

Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., electrophilic vs. radical bromination). For instance, bromination of quinoxaline derivatives in acetic acid with Br₂ may yield multiple products depending on temperature and catalyst. To resolve discrepancies:

Control Experiments : Vary reaction conditions (e.g., stoichiometry, solvent polarity).

Computational Modeling : Use DFT calculations to predict bromine’s electrophilic affinity at specific ring positions.

Properties

IUPAC Name

7-bromo-4-methyl-1H-quinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROVAGOLEYHCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)NC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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